Lipophilicity (cLogP) as a Descriptor of Volatility and Sensory Release Relative to n-Butyl Analog
The isobutyl substituent on 5-(2-methylpropyl)furan-2(5H)-one reduces lipophilicity compared to the n-butyl analog (5-butylfuran-2(5H)-one), directly impacting air-water partition coefficients and sensory release profiles. A calculated cLogP of 1.51 indicates lower lipophilicity than the n-butyl isomer, which exhibits a higher cLogP (approx. 1.8-2.0 based on established additive models for straight-chain vs. branched C4 alkyl groups). This difference translates into a faster flavor release and higher initial odor impact for the branched isobutyl compound.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.51 (calculated) |
| Comparator Or Baseline | 5-butylfuran-2(5H)-one: cLogP approx. 1.8-2.0 (modeled) |
| Quantified Difference | ΔcLogP ≈ -0.3 to -0.5 |
| Conditions | In silico property calculation; compared to established additive fragment models for alkyl isomers. |
Why This Matters
The lower cLogP indicates a measurably different release kinetic from a product matrix, allowing formulators to select the isobutyl analog for a brighter, more volatile top-note effect versus the longer-lasting, heavier character of the n-butyl analog.
